1,1,2,2,3,3-Hexamethylcyclohexane
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Overview
Description
1,1,2,2,3,3-Hexamethylcyclohexane is an organic compound with the molecular formula C12H24 It is a derivative of cyclohexane, where six hydrogen atoms are replaced by six methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Hexamethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out at elevated temperatures to ensure complete substitution of hydrogen atoms with methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalytic systems and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3-Hexamethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) and a catalyst, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2), aluminum chloride (AlCl3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
1,1,2,2,3,3-Hexamethylcyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of steric hindrance on chemical reactions and conformational analysis.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-hexamethylcyclohexane exerts its effects is primarily related to its structural properties. The presence of six methyl groups creates significant steric hindrance, influencing its reactivity and interactions with other molecules. This steric effect can impact the compound’s ability to participate in various chemical reactions and its interactions with biological targets.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexamethylcyclohexane: Similar in structure but with different substitution patterns.
1,1,3,3-Tetramethylcyclohexane: Contains fewer methyl groups, leading to different steric and electronic properties.
Cyclohexane: The parent compound without any methyl substitutions.
Uniqueness: 1,1,2,2,3,3-Hexamethylcyclohexane is unique due to its high degree of methyl substitution, which significantly alters its chemical and physical properties compared to less substituted cyclohexanes
Properties
CAS No. |
51345-51-8 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexamethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-10(2)8-7-9-11(3,4)12(10,5)6/h7-9H2,1-6H3 |
InChI Key |
OKDCYQXBGGJTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1(C)C)(C)C)C |
Origin of Product |
United States |
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